REACTION_CXSMILES
|
Br.I.C[O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[O:21][C:20]3[C:15](=[C:16]([O:47]C)[C:17]([C:24]4[CH:29]=[C:28]([CH:30]5[O:40][C:39]6[C:34](=[C:35]([O:43]C)[CH:36]=[C:37]([O:41]C)[CH:38]=6)[C:32](=[O:33])[CH2:31]5)[CH:27]=[CH:26][C:25]=4[O:45]C)=[C:18]([O:22]C)[CH:19]=3)[C:13](=[O:14])[CH2:12]2)=[CH:7][CH:6]=1.B(Br)(Br)Br.B(Cl)(Cl)Cl>CC(O)=O.C(Cl)(Cl)Cl>[CH:7]1[C:8]([C:11]2[O:21][C:20]3[CH:19]=[C:18]([OH:22])[C:17]([C:24]4[CH:29]=[C:28]([C:30]5[O:40][C:39]6[CH:38]=[C:37]([OH:41])[CH:36]=[C:35]([OH:43])[C:34]=6[C:32](=[O:33])[CH:31]=5)[CH:27]=[CH:26][C:25]=4[OH:45])=[C:16]([OH:47])[C:15]=3[C:13](=[O:14])[CH:12]=2)=[CH:9][CH:10]=[C:5]([OH:4])[CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)OC)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
isolated
|
Type
|
CUSTOM
|
Details
|
Similar results
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
TEMPERATURE
|
Details
|
at reflux, at a temperature
|
Type
|
CUSTOM
|
Details
|
ranging between about 25° C. and about 80° C., preferably about 60-62° C
|
Type
|
CUSTOM
|
Details
|
lower than 50° C.
|
Type
|
CUSTOM
|
Details
|
crude robustaflavone was obtained in 88.9% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C(=C3O)C=4C=C(C=CC4O)C5=CC(=O)C=6C(=CC(=CC6O5)O)O)O)O2)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |